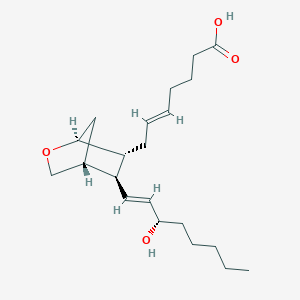
5-trans U-44069
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-trans U-44069 is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans U-44069 typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the hydroxyoctenyl and heptenoic acid moieties. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-trans U-44069 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound.
Aplicaciones Científicas De Investigación
Pharmacological Research
Thromboxane Receptor Agonism
5-trans U-44069 is a potent agonist for thromboxane receptors, which are involved in numerous physiological processes, including platelet aggregation and vasoconstriction. Research has demonstrated that this compound can stimulate thromboxane A2 receptors, leading to significant biological responses such as increased vascular tone and platelet activation. This property makes it an essential compound in studies focused on cardiovascular diseases and hemostasis .
Inhibition of Prostaglandin E2 Synthase Activity
Another notable application of this compound is its role in inhibiting prostaglandin E2 synthase activity. This inhibition is critical in studies investigating inflammatory responses, as prostaglandin E2 is known to mediate inflammation and pain. By using this compound, researchers can explore the mechanisms of inflammation and evaluate potential therapeutic strategies for conditions like arthritis and other inflammatory diseases .
Structural Biology Studies
Binding Interactions with Proteins
The structural dynamics of this compound have been investigated through various biophysical methods, including X-ray crystallography and NMR spectroscopy. These studies have provided insights into how the compound interacts with proteins such as lipocalin-type prostaglandin D synthase (L-PGDS). The binding of this compound to L-PGDS has been shown to induce conformational changes that facilitate substrate entry and product formation, thereby elucidating the catalytic mechanisms involved .
Thermal Shift Assays
Thermal shift assays have been employed to assess the stability of protein-ligand complexes involving this compound. Results indicate that binding of this compound can significantly increase the aggregation temperature of L-PGDS, suggesting strong interactions between the ligand and the protein. This information is vital for understanding ligand binding affinities and the structural integrity of protein complexes under varying conditions .
Case Studies
Mecanismo De Acción
The mechanism of action of 5-trans U-44069 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyhex-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hex-5-enoic acid
- (E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxydec-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]dec-5-enoic acid
Uniqueness
The uniqueness of 5-trans U-44069 lies in its specific combination of functional groups and its bicyclic structure This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
DJKDIKIDYDXHDD-JVDYQHHYSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)OC2)O |
SMILES canónico |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |
Sinónimos |
U 44069 U-44069 U44069 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















